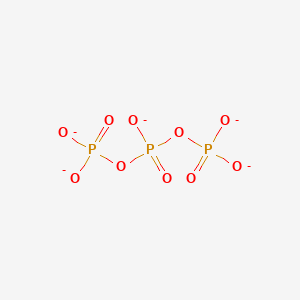

Triphosphate(5-)

Cat. No. B1232095

Key on ui cas rn:

14127-68-5

M. Wt: 257.96 g/mol

InChI Key: UNXRWKVEANCORM-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06313286B1

Procedure details

To a stirred solution of the triphosphate (8.4) (5 mg, 0.05 mmol) in 0.2M Na2CO3-NaHCO3 buffer (800 μpH 8.5) was added an anhydrous DMF solution (600 μl) of the N-hydroxysuccinimidyl ester of 5-carboxyfluorescein (10 mg, 0.02 mmol) at room temperature and stirring continued overnight. After evaporating the reaction mixture under reduced pressure, the yellow coloured residue obtained was dissolved in a minimum amount of 1:1 aqueous methanol, loaded on a glass column (40 cm×2 cm) packed up to 20 cm height with 35-70 microns silica gel 60 (EM-Separations, cat no. 9389-5). The excess dye was eluted using 1:1 chloroform/methanol to neat methanol and the desired nucleotide-fluorescein conjugate was eluted using 6:3:1 i-PrOH:NH4OH:H2O to obtain (8.4) as a yellow solid after pooling and evaporation. Compound (8.5) was further purified by HPLC on a 15 microns Delta Pak C18 column (1.9 cm×30 cm) under the gradient conditions of 0-50% buffer A (0.1 M TEAB, pH 7.1) and buffer B (25% acetonitrile in 0.1M TEAB, pH 7.0) at 15 ml per minute in 30 minutes. The desired compound (8.5) fractions were pooled, evaporated and lyophilised to get pure (8.5) as a yellow solid (quantitative yield).

Name

triphosphate

Quantity

5 mg

Type

reactant

Reaction Step One

[Compound]

Name

N-hydroxysuccinimidyl ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

NH4OH

Name

( 8.4 )

Identifiers

|

REACTION_CXSMILES

|

[O-:1][P:2]([O:5][P:6]([O:9][P:10]([O-:13])([O-:12])=[O:11])([O-:8])=[O:7])(=[O:4])[O-:3].C[N:15](C=O)C.C1C(C(O)=O)=CC2C(OC3(C4C=CC(O)=CC=4OC4C=C(O)C=CC3=4)C=2C=1)=O>C([O-])([O-])=O.[Na+].[Na+].C([O-])(O)=O.[Na+].CO>[NH4+:15].[OH-:1].[O-:13][P:10]([O:9][P:6]([O:5][P:2]([O-:4])([O-:3])=[O:1])([O-:8])=[O:7])(=[O:11])[O-:12] |f:3.4.5.6.7,9.10|

|

Inputs

Step One

|

Name

|

triphosphate

|

|

Quantity

|

5 mg

|

|

Type

|

reactant

|

|

Smiles

|

[O-]P([O-])(=O)OP(=O)([O-])OP(=O)([O-])[O-]

|

|

Name

|

|

|

Quantity

|

600 μL

|

|

Type

|

reactant

|

|

Smiles

|

CN(C)C=O

|

[Compound]

|

Name

|

N-hydroxysuccinimidyl ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

10 mg

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC2=C(C=C1C(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(=O)([O-])[O-].[Na+].[Na+].C(=O)(O)[O-].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirring continued overnight

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After evaporating the reaction mixture under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the yellow coloured residue obtained

|

WASH

|

Type

|

WASH

|

|

Details

|

The excess dye was eluted

|

WASH

|

Type

|

WASH

|

|

Details

|

the desired nucleotide-fluorescein conjugate was eluted

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

NH4OH

|

|

Type

|

product

|

|

Smiles

|

[NH4+].[OH-]

|

|

Name

|

( 8.4 )

|

|

Type

|

product

|

|

Smiles

|

[O-]P([O-])(=O)OP(=O)([O-])OP(=O)([O-])[O-]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |